molecular formula C12H11N3S B3080328 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082850-88-1

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No.: B3080328
CAS No.: 1082850-88-1
M. Wt: 229.3 g/mol
InChI Key: QNBXWJLRHIDISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One efficient method involves a catalyst-free microwave-assisted procedure, which provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and halogenated analogs.

Scientific Research Applications

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is unique due to its specific structural configuration, which combines the properties of both imidazole and thiazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBXWJLRHIDISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared as described in the Nitro Reduction section using 2-methyl-6-(4-nitrophenyl) imidazo[2,1-b][1,3]thiazole (0.10 g, 0.386 mmol) and tin (II) chloride dihydrate (0.69 g, 3.09 mmol) in EtOH (15 ml) to give a pale orange solid (66 mg, 75%) after work-up and flash chromatography (1:1 DCM/EtOAc).
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 5
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 6
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.